molecular formula C10H11Cl2N B3046599 1-(3,5-Dichlorophenyl)cyclobutanamine CAS No. 1260664-04-7

1-(3,5-Dichlorophenyl)cyclobutanamine

Cat. No.: B3046599
CAS No.: 1260664-04-7
M. Wt: 216.10
InChI Key: VXLZRGSPZUQQRQ-UHFFFAOYSA-N
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Description

1-(3,5-Dichlorophenyl)cyclobutanamine (CAS 1260664-04-7) is a cyclobutane-containing amine derivative with a 3,5-dichlorophenyl substituent. Its molecular structure combines a strained cyclobutane ring and a halogenated aromatic system, which confers unique electronic and steric properties.

Properties

CAS No.

1260664-04-7

Molecular Formula

C10H11Cl2N

Molecular Weight

216.10

IUPAC Name

1-(3,5-dichlorophenyl)cyclobutan-1-amine

InChI

InChI=1S/C10H11Cl2N/c11-8-4-7(5-9(12)6-8)10(13)2-1-3-10/h4-6H,1-3,13H2

InChI Key

VXLZRGSPZUQQRQ-UHFFFAOYSA-N

SMILES

C1CC(C1)(C2=CC(=CC(=C2)Cl)Cl)N

Canonical SMILES

C1CC(C1)(C2=CC(=CC(=C2)Cl)Cl)N

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Features and Substituent Effects

The following table compares 1-(3,5-Dichlorophenyl)cyclobutanamine with its closest analogues based on substituent patterns, cyclic frameworks, and functional groups:

Compound Name CAS Number Phenyl Substituents Cyclic Structure Amine Group Key Properties/Notes
1-(3,5-Dichlorophenyl)cyclobutanamine 1260664-04-7 3,5-Cl Cyclobutane Primary amine High lipophilicity; potential for hydrophobic interactions
1-[3,5-Bis(trifluoromethyl)phenyl]cyclobutanamine 1314714-46-9 3,5-CF₃ Cyclobutane Primary amine Enhanced metabolic stability due to electron-withdrawing CF₃ groups
1-(4-Chloro-3-fluorophenyl)cyclobutanemethanamine 1541027-06-8 4-Cl, 3-F Cyclobutane Secondary amine (CH₂NH₂) Mixed halogen effects: Cl increases lipophilicity, F may improve bioavailability
1-(3,4-Dichlorophenyl)cyclobutyl-N,N,3-trimethylbutan-1-amine 766462-77-5 3,4-Cl Cyclobutane Tertiary amine (branched) Steric hindrance from branched chain; may reduce receptor binding efficiency
1-(3-Fluoro-5-methylphenyl)cyclopropanecarboxylic Acid 1314722-37-6 3-F, 5-CH₃ Cyclopropane Carboxylic acid Smaller ring strain; acidic group enables salt formation or coordination chemistry

Analysis of Substituent and Structural Variations

Halogen vs. Trifluoromethyl Groups

  • The 3,5-dichloro derivative exhibits greater lipophilicity compared to the 3,5-bis(trifluoromethyl) analogue. However, trifluoromethyl groups confer metabolic stability due to their resistance to oxidative degradation, making them favorable in drug design .
  • Chlorine’s inductive electron-withdrawing effect may polarize the aromatic ring differently than CF₃, altering electronic interactions with biological targets.

Positional Isomerism (3,5-Cl vs. In contrast, the 3,4-dichloro analogue (CAS 766462-77-5) introduces asymmetry, which could disrupt binding in enantioselective systems .

Cyclobutane vs. Cyclopropane Frameworks

  • Cyclobutane’s larger ring reduces strain compared to cyclopropane but still imposes conformational rigidity. Cyclopropane derivatives (e.g., CAS 1314722-37-6) may exhibit higher reactivity due to extreme ring strain, favoring ring-opening reactions or alternative binding modes .

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